molecular formula C13H15NO3 B13154367 (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid

(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13154367
M. Wt: 233.26 g/mol
InChI Key: KBBGVLJOPVWVFH-ZDUSSCGKSA-N
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Description

(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid (CAS 137870-76-9) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol, serves as a versatile synthetic building block . Its structure incorporates a stereocenter and a benzoyl-protected pyrrolidine nitrogen, making it a valuable precursor for the synthesis of more complex, biologically active molecules. Research indicates its application in the preparation of 1-[1-(benzoyl)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile derivatives, a class of compounds explored for their potential therapeutic properties . The presence of the carboxylic acid group allows for further functionalization, while the methyl group on the pyrrolidine ring can influence the compound's stereoelectronic properties. Stored under recommended conditions (sealed in a dry environment at room temperature), this compound offers researchers a high-quality intermediate for constructing diverse molecular architectures in lead optimization and development projects . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(2S)-1-benzoyl-2-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-13(12(16)17)8-5-9-14(13)11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,17)/t13-/m0/s1

InChI Key

KBBGVLJOPVWVFH-ZDUSSCGKSA-N

Isomeric SMILES

C[C@]1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Benzoylation: The pyrrolidine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

    Methylation: The next step involves the methylation of the pyrrolidine ring using methyl iodide.

    Carboxylation: Finally, the carboxyl group is introduced through a carboxylation reaction using carbon dioxide.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid":

1. Prolyl Oligopeptidase (POP) Inhibition and Cognitive Disorders:

  • 1-[1-(benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile derivatives have potential therapeutic use for cognitive disorders .
  • These compounds affect prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), a serine protease that hydrolyzes peptides at the C-terminal side of L-proline residues .
  • POP plays a role in breaking down proline-containing neuropeptides linked to learning and memory .
  • Altered POP activity is observed in neurodegenerative diseases like Alzheimer's, Parkinson's, Huntington's, and multiple sclerosis .

2. Orexin Receptor Antagonists and Sundown Syndrome:

  • Certain benzimidazole-proline derivatives act as potent non-peptide antagonists of human orexin receptors .
  • These derivatives can be used in the prevention or treatment of sundown syndrome .
  • These compounds feature a linker group, such as a methylene group, connecting the cyclic amide to the aromatic ring system substituent .

3. Synthesis of Pyrrole Derivatives:

  • N-benzoyl 2-aminopropanal diisopropyl acetal is used in the synthesis of codonopsinine and 4-epi-codonopsinine .
  • A gold-mediated tandem-catalyzed pyrrole synthesis is a key feature of this process .

4. Carboxylesterase Activity:

  • Human liver and intestinal carboxylesterases (CEs) can hydrolyze heroin and CPT-11 .
  • Cocaine is not hydrolyzed by human liver CE, but it is a substrate for intestinal CE .

5. Other Related Compounds and Applications:

  • Research has been conducted on the structure-activity relationship (SAR) of 2,3-trans-3-carboxy-3-phenylproline .
  • Vanillin, a bioactive small molecule, possesses anti-inflammatory, and antioxidant properties . It has shown promise in various therapeutic areas, including neuroprotection, nephroprotection, and cardioprotection .
  • Fluoroquinolones, synthesized using quinolone carboxylic acid derivatives, are important antibacterial agents .

Mechanism of Action

The mechanism of action of (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with three analogs derived from the provided evidence, emphasizing structural, physicochemical, and safety-related differences.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Hazard Statements
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid C₁₃H₁₅NO₃ ~245.27* 1-Benzoyl, 2-methyl, 2-carboxylic acid Not available Not reported
(2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid C₁₃H₁₅NO₅ 265.26 1-Benzyloxycarbonyl, 4-hydroxyl, 2-carboxylic acid Dark, inert atmosphere H302, H312, H332
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 2-Chloro, 6-methyl, 4-carboxylic acid Standard laboratory conditions H302, H312, H332
(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide C₂₅H₂₂FN₂O₂ 414.46 1-(2-Fluorobenzyl), 2-(2-benzoylphenyl)carboxamide Not specified Not reported

*Estimated based on analog data.

Structural and Functional Differences

(2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
  • Key Differences : The benzyloxycarbonyl (Cbz) group at position 1 serves as a protecting group, commonly used in peptide synthesis. The 4-hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
  • Implications: The Cbz group requires specific deprotection conditions (e.g., hydrogenolysis), unlike the benzoyl group in the target compound, which may be more stable under acidic/basic conditions. The hydroxyl group increases polarity, differentiating its pharmacokinetic profile.
2-Chloro-6-methylpyrimidine-4-carboxylic acid
  • Key Differences : A pyrimidine heterocycle replaces the pyrrolidine ring, creating a planar, aromatic system. The chlorine atom at position 2 enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
  • The carboxylic acid at position 4 allows for salt formation, improving bioavailability.
(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide
  • Key Differences: A carboxamide group replaces the carboxylic acid, reducing acidity and increasing lipophilicity.
  • Implications : The carboxamide moiety may improve membrane permeability, making it more suitable for central nervous system (CNS) targeting. Fluorine’s presence could modulate binding affinity via halogen bonding.

Biological Activity

(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C13H15NO3, has been studied for its pharmacological effects, particularly in relation to its interactions with various biological targets.

Property Value
Molecular FormulaC13H15NO3
Molecular Weight233.27 g/mol
IUPAC NameThis compound
CAS Number45122315

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that this compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are critical for various neurological functions. By binding to these receptors, the compound can influence neurotransmitter release and neuronal excitability.

Pharmacological Effects

  • Neurotransmitter Modulation :
    • The compound has shown potential in modulating dopamine and serotonin transporters, which are essential in mood regulation and cognitive function .
    • Studies have indicated that it may enhance dopaminergic and serotonergic activity, suggesting a role in treating disorders such as depression and anxiety .
  • Antinociceptive Properties :
    • Preliminary studies suggest that this compound exhibits antinociceptive effects, potentially making it useful in pain management .
  • Cytotoxicity Against Cancer Cells :
    • Some investigations have reported that this compound can induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent .

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Study on Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative diseases .
  • Antidepressant-like Activity : In animal models, administration of this compound resulted in significant antidepressant-like effects, as evidenced by behavioral tests such as the forced swim test and tail suspension test .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound Main Activity Notes
(R)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acidSimilar nAChR modulationEnantiomer may exhibit different activity profiles.
1-(Benzoyl)pyrrolidine derivativesAnticancer propertiesVariability in efficacy depending on side groups.
Pyrrolidine-based ligandsNeurotransmitter receptor targetingBroader applications in neuropharmacology.

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